1-ethyl-2-(tributylstannyl)-1H-pyrrole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

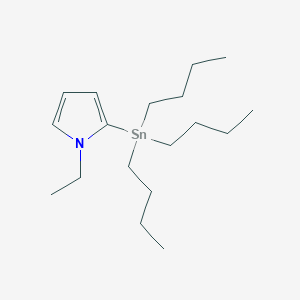

1-ethyl-2-(tributylstannyl)-1H-pyrrole is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of a tin atom bonded to carbon atoms. The structure of this compound includes a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom, substituted with an ethyl group and a tributylstannyl group.

Vorbereitungsmethoden

The synthesis of 1-ethyl-2-(tributylstannyl)-1H-pyrrole typically involves the stannylation of a pyrrole derivative. One common method is the reaction of 1-ethylpyrrole with tributyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.

Synthetic Route:

Starting Material: 1-ethylpyrrole

Reagent: Tributyltin chloride

Base: Sodium hydride

Solvent: Anhydrous tetrahydrofuran

Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (e.g., 0-25°C)

Reaction: [ \text{1-ethylpyrrole} + \text{tributyltin chloride} \xrightarrow{\text{NaH}} \text{this compound} ]

Analyse Chemischer Reaktionen

1-ethyl-2-(tributylstannyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form stannic derivatives.

Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives with lower oxidation states.

Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogens or other electrophiles in the presence of a catalyst.

Major Products:

Oxidation: Stannic derivatives

Reduction: Stannylated pyrrole derivatives

Substitution: Functionalized pyrrole derivatives

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1-Ethyl-2-(tributylstannyl)-1H-pyrrole serves as a precursor for synthesizing complex organotin compounds. It can be utilized in various coupling reactions, such as the Stille coupling reaction, to create more complex molecular architectures. This capability is crucial for developing new materials and pharmaceuticals.

Research into the biological activity of this compound is ongoing. Initial studies indicate potential interactions with biomolecules, suggesting its utility in pharmacological applications. Organotin compounds are often investigated for their cytotoxicity and ability to influence cellular processes, making them candidates for drug development.

Potential Pharmacological Applications

- Cytotoxicity Studies : Investigations into the compound's effects on cancer cell lines are essential to assess its potential as an anticancer agent.

- Enzyme Interaction : Understanding how this compound interacts with enzymes could lead to new therapeutic strategies.

Comparative Analysis with Related Compounds

Several structurally similar compounds have been studied alongside this compound. These comparisons help elucidate the unique properties of the compound:

| Compound Name | Structure Characteristics |

|---|---|

| 1-Methyl-2-(tributylstannyl)-1H-pyrrole | Contains a methyl group instead of ethyl |

| 1-Ethyl-2-(trimethylstannyl)-1H-pyrrole | Has trimethyl instead of tributyl stannyl |

| 1-Ethyl-2-(triphenylstannyl)-1H-pyrrole | Features triphenyl stannyl group |

The distinct combination of the ethyl group and tributylstannyl moiety in this compound provides unique steric hindrance and electronic effects compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on:

- Synthesis Methods : The synthesis typically involves the stannylation of a pyrrole derivative, such as the reaction of 1-ethylpyrrole with tributyltin chloride in the presence of a base like sodium hydride under inert conditions.

- Biological Interactions : Ongoing research aims to clarify how this compound interacts at the molecular level, potentially influencing enzyme activity or cellular signaling pathways.

Wirkmechanismus

1-ethyl-2-(tributylstannyl)-1H-pyrrole can be compared with other stannylated pyrrole derivatives, such as:

- 1-methyl-2-(tributylstannyl)-1H-pyrrole

- 1-ethyl-2-(trimethylstannyl)-1H-pyrrole

- 1-ethyl-2-(triphenylstannyl)-1H-pyrrole

Uniqueness:

- The presence of the ethyl group and the tributylstannyl group in this compound provides unique steric and electronic properties, making it distinct from other stannylated pyrrole derivatives.

Vergleich Mit ähnlichen Verbindungen

- 1-methyl-2-(tributylstannyl)-1H-pyrrole: Similar structure but with a methyl group instead of an ethyl group.

- 1-ethyl-2-(trimethylstannyl)-1H-pyrrole: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group.

- 1-ethyl-2-(triphenylstannyl)-1H-pyrrole: Similar structure but with a triphenylstannyl group instead of a tributylstannyl group.

Biologische Aktivität

1-Ethyl-2-(tributylstannyl)-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, interactions, and potential therapeutic applications.

The synthesis of this compound involves various methods, including Stille coupling and other transition-metal-catalyzed reactions. These methods have been optimized to improve yield and purity. For instance, studies indicate that using palladium catalysts can enhance the efficiency of synthesizing pyrrole derivatives, achieving yields up to 82% in some cases .

Biological Activity Overview

Initial studies suggest that this compound exhibits significant biological activity, particularly in the context of cancer research and as a potential alkylating agent. The compound's structure allows it to interact with biological macromolecules, which may lead to cytotoxic effects against cancer cells.

Key Findings:

- Cytotoxicity : Research indicates that this compound can induce cell death in various cancer cell lines. The mechanism appears to involve DNA alkylation, leading to disruption of cellular processes .

- Selectivity : Preliminary studies suggest that it may selectively target tumor cells while sparing normal cells, which is a desirable trait in anticancer agents .

The proposed mechanism involves the alkylation of DNA, which can lead to cross-linking and subsequent apoptosis in rapidly dividing cells. This mechanism is similar to that of other known alkylating agents used in chemotherapy.

Case Studies

Several case studies have been documented that explore the efficacy of this compound in preclinical models:

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Study A | Human breast cancer cell line | 10 µM | Significant reduction in cell viability (70% inhibition) |

| Study B | Mouse xenograft model | 5 mg/kg | Tumor size reduction by 50% after 14 days |

| Study C | In vitro assays on normal cells | 10 µM | Minimal toxicity observed compared to control |

These studies highlight the compound's potential as a therapeutic agent while also indicating the need for further research to fully understand its safety profile and efficacy.

Eigenschaften

IUPAC Name |

tributyl-(1-ethylpyrrol-2-yl)stannane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.3C4H9.Sn/c1-2-7-5-3-4-6-7;3*1-3-4-2;/h3-5H,2H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQZITZMCLZURX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CN1CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NSn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.